4-bromo-2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
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Overview
Description
The compound “4-bromo-2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would include a phenol group, a pyrazole ring, and multiple substituents including bromo and methoxy groups. The exact structure would depend on the positions of these substituents on the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar phenol group and the bromo substituent could affect its solubility and reactivity .Scientific Research Applications
Tautomerism and Molecular Structure
The study of tautomerism in NH-pyrazoles, closely related to the given compound, highlights the importance of understanding molecular structures for the development of pharmaceuticals and materials science. These NH-pyrazoles exhibit unique tautomerism, crucial for their chemical behavior and interactions, potentially making them suitable for specific biochemical applications or as building blocks in material synthesis (Cornago et al., 2009).
Metabolic Pathways
Research into the metabolic pathways of psychoactive designer drugs, while not directly relevant, sheds light on the importance of understanding how structurally complex molecules like 4-Bromo-2-(5-(3,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl)Phenol are metabolized. This understanding is crucial for the development of new drugs and the assessment of their safety (Carmo et al., 2005).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies of compounds with a pyrazole core highlight their potential for binding to biological targets, suggesting applications in drug discovery. The detailed computational analysis provides insights into the interaction mechanisms and efficiency of these compounds against specific biological receptors, which could guide the design of novel therapeutic agents (Viji et al., 2020).
Anti-inflammatory, Antioxidant, and Antimicrobial Activities
The synthesis and biological evaluation of pyrazole chalcones for their anti-inflammatory, antioxidant, and antimicrobial properties suggest potential pharmaceutical applications. These findings indicate that compounds with pyrazole cores could be effective in treating inflammation, oxidative stress, and infections, leading to their consideration in the development of new medications (Bandgar et al., 2009).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on pyrazoline derivatives demonstrates the potential of these compounds in analytical chemistry, particularly for the detection of metal ions. Such chemosensors could be used in environmental monitoring, biomedical research, and the development of diagnostic tools (Khan, 2020).
Mechanism of Action
Properties
IUPAC Name |
4-bromo-2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-8,13,19,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDRMXIVHTQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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